N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide
Description
This compound features a tetrahydroisoquinoline core substituted with a cyclopropanecarbonyl group at position 2 and a sulfamoyl-linked phenylacetamide at position 5. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease or kinase inhibitor analog .
Properties
IUPAC Name |
N-[4-[[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-14(25)22-18-6-8-20(9-7-18)29(27,28)23-19-5-4-15-10-11-24(13-17(15)12-19)21(26)16-2-3-16/h4-9,12,16,23H,2-3,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJFWXGCNVLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropanecarbonyl derivative, followed by the introduction of the tetrahydroisoquinoline moiety. The final step involves the sulfonylation of the phenyl ring and the acetamide formation. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by mimicking the transition state of the substrate, thereby blocking the active site. The compound can also modulate receptor activity by binding to specific sites, altering the signaling pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Features
A comparative analysis of key analogs is summarized below:
- Target vs. The chloro and nitro substituents in are strong electron-withdrawing groups, which could increase metabolic stability but reduce solubility compared to the target’s unsubstituted phenyl ring .
Target vs. 2-{[2-(cyclopropanecarbonyl)-1-(4-methylphenyl)-1,2,3,4-THIQ-7-yl]oxy}-N-(isopropyl)acetamide :
- Target vs. Pyrroloquinoline Derivatives (): The pyrroloquinoline core in offers a fused bicyclic system with distinct conformational rigidity vs. the monocyclic tetrahydroisoquinoline. This could influence pharmacokinetic properties like half-life .
2.3. Potential Contradictions
- Electron-Donating vs. Withdrawing Groups: ’s 4-methylphenyl (electron-donating) could activate the tetrahydroisoquinoline core toward electrophilic reactions, whereas ’s nitro group (electron-withdrawing) might deactivate the ring, leading to divergent reactivity patterns .
Biological Activity
N-(4-(N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of sulfamoyl derivatives that are often investigated for their therapeutic properties, particularly in the context of cancer treatment and other diseases.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of various functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within the cell. The sulfamoyl group is known for its role in inhibiting certain enzymes involved in metabolic pathways.
Inhibition of Enzymatic Activity
Research indicates that compounds with sulfamoyl moieties can inhibit enzymes such as carbonic anhydrase and certain proteases. This inhibition can lead to altered cellular functions, potentially resulting in apoptosis in cancer cells.
Antitumor Activity
Several studies have investigated the antitumor properties of this compound. For instance, a recent study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.0 |
This table summarizes the half-maximal inhibitory concentration (IC50) values indicating the potency of the compound against different cancer types.
Mechanistic Insights
The mechanism by which this compound exerts its antitumor effects involves the induction of oxidative stress and subsequent activation of apoptotic pathways. In vitro studies showed increased levels of reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.
Case Studies
-
Case Study: MCF-7 Breast Cancer Cells
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.
- Methodology : Cells were treated with varying concentrations of the compound for 24 hours.
- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis confirmed via flow cytometry analysis.
-
Case Study: A549 Lung Cancer Cells
- Objective : To assess the effect on cell proliferation and migration.
- Methodology : Wound healing assays were conducted alongside proliferation assays.
- Results : The compound significantly inhibited both proliferation and migration of A549 cells, suggesting potential therapeutic benefits in lung cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
